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Introduction

DC371739 is a novel, orally active small molecule inhibitor that presents a promising
therapeutic strategy for hyperlipidemia.[1][2] This compound distinguishes itself from existing
lipid-lowering agents, such as statins, through its unigue mechanism of action. DC371739
directly targets and physically binds to the transcription factor Hepatocyte Nuclear Factor-1a
(HNF-10).[2][3] This interaction impedes the transcriptional activation of two key genes in lipid
metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like
protein 3 (ANGPTL3).[1][3] By downregulating the expression of PCSK9 and ANGPTL3,
DC371739 leads to a significant reduction in plasma levels of total cholesterol (TC), low-density
lipoprotein cholesterol (LDL-C), and triglycerides (TG).[1][3] Preclinical studies in animal
models and a Phase | clinical trial in hypercholesterolemic subjects have demonstrated its
potent lipid-lowering efficacy and a favorable safety profile.[2][3]

These application notes provide a comprehensive overview of the quantitative data supporting
the activity of DC371739 and detailed protocols for key experiments to facilitate further
research into its role in the HNF-1a signaling pathway and its therapeutic potential.

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies, as well
as from the Phase I clinical trial of DC371739.
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Table 1: In Vitro Activity of DC371739 in HepG2 Cells

. Concentration/
Parameter Target Cell Line Ti Result
ime

Dose- and time-

mRNA 0-5 uM; 4, 24, 48
) PCSK9 HepG2 dependent
Expression h
decrease[1]
Dose- and time-
0-5 pM; 4, 24, 48
ANGPTL3 HepG2 h dependent
decrease[1]
Protein Dose-dependent
) PCSK9 HepG2 0-10 uM; 24 h
Expression decrease[1]

Dose-dependent
LDLR HepG2 0-10 pM; 24 h _
increase[1]

Dose- and time-
LDL Uptake Dil-LDL HepG2 0-10 uM; 0-24 h dependent

increase[1]

Table 2: In Vivo Efficacy of DC371739 in Hyperlipidemic Hamsters
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% Reduction

in Plasma
. . Dose (p.o., o
Animal Model Treatment Duration . Lipids
daily)
(compared to
vehicle)
- . TC: 29.46%,
Hyperlipidemic
DC371739 21 days 10 mg/kg LDL-C: 23.25%,
Hamsters
TG: 49.57%][1]
TC: 35.65%,
30 mgl/kg LDL-C: 31.04%,
TG: 57.52%][1]
TC: 38.69%,
100 mg/kg LDL-C: 35.03%,

TG: 78.16%][1]

Table 3: Phase Ib/lla Clinical Trial Data for DC371739 in Hypercholesterolemic Subjects

(NCT04927221)
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. ] Dose (oral, Key
Parameter Population Treatment Duration . T
daily) Findings
Good safety
Hypercholest and
Safety & ] N
N erolemic DC371739 28 days Up to 40 mg tolerability, no
Tolerability ) -
Subjects dose-limiting
toxicities[3][4]
Dose-
dependent
] Hypercholest Multiple increase in
Pharmacokin ) )
i erolemic DC371739 28 days ascending AUC. t1/2:
etics
Subjects doses ~22-26 hours,
Tmax: ~5.5-
6.5 hours[3]
Significant
reduction in
Hypercholest serum TC,
Efficacy erolemic DC371739 28 days 40 mg LDL-C, TG,
Subjects and ApoB

compared to

placebo[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of
DC371739 on the HNF-1a pathway.

In Vitro Assessment of DC371739 Activity in HepG2

Cells

a) Cell Culture and Treatment

¢ Culture human hepatocellular carcinoma (HepG2) cells in Dulbecco's Modified Eagle
Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Streptomycin at 37°C in a 5% CO2 incubator.
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o Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein analysis,
96-well plates for LDL uptake assays) and allow them to adhere and reach 70-80%
confluency.

o Prepare stock solutions of DC371739 in a suitable solvent such as DMSO.

o Treat the cells with varying concentrations of DC371739 (e.g., 0.1 to 10 uM) or vehicle
control (DMSO) for the desired time points (e.g., 4, 24, 48 hours).

b) RT-gPCR for PCSK9 and ANGPTL3 mRNA Expression

e Following treatment with DC371739, wash the cells with PBS and lyse them to extract total
RNA using a suitable RNA isolation kit.

e Synthesize cDNA from the extracted RNA using a reverse transcription kit.

o Perform quantitative real-time PCR (gPCR) using SYBR Green or TagMan probes with
primers specific for human PCSK9, ANGPTL3, and a housekeeping gene (e.g., GAPDH or
[3-actin) for normalization.

o Calculate the relative mRNA expression using the 2-AACt method.[5]

c) Western Blot Analysis for PCSK9 and LDLR Protein Expression

o After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

o Determine the protein concentration of the lysates using a BCA protein assay.

o Separate equal amounts of protein (e.g., 20-30 pg) on an SDS-PAGE gel and transfer them
to a PVDF membrane.

¢ Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

 Incubate the membrane with primary antibodies against PCSK9, LDLR, and a loading control
(e.g., B-actin or a-tubulin) overnight at 4°C.

e Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.
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» Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and
visualize them using a chemiluminescence imaging system.

e Quantify the band intensities using densitometry software and normalize to the loading
control.

d) Dil-LDL Uptake Assay
e Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere.

o Treat the cells with DC371739 at various concentrations for the desired duration (e.g., 24
hours).

 After treatment, incubate the cells with serum-free medium containing fluorescently labeled
LDL (e.g., Dil-LDL) for 4 hours at 37°C.[6]

e Wash the cells with PBS to remove unbound Dil-LDL.

o Measure the fluorescence intensity using a fluorescence plate reader or visualize and
guantify the uptake using a fluorescence microscope.

In Vivo Evaluation of DC371739 in a Hyperlipidemic
Hamster Model

a) Animal Model and Diet-Induced Hyperlipidemia
¢ Use male Syrian golden hamsters.

o After an acclimatization period, induce hyperlipidemia by feeding the hamsters a high-fat diet
(HFD). A typical HFD composition for hamsters may include a base diet supplemented with
lard and cholesterol.[7]

e Monitor the development of hyperlipidemia by measuring plasma lipid levels.
b) Drug Administration and Sample Collection

e Once hyperlipidemia is established, randomly divide the hamsters into treatment groups:
vehicle control and DC371739 at different doses (e.g., 10, 30, 100 mg/kg).
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o Administer DC371739 or vehicle orally (p.0.) by gavage once daily for a specified period
(e.g., 21 days).[1]

e Collect blood samples at baseline and at the end of the treatment period for lipid analysis.

» At the end of the study, euthanize the animals and collect liver tissue for further analysis
(e.g., gene and protein expression).

c) Plasma Lipid Analysis
o Separate plasma from the collected blood samples by centrifugation.

o Measure the plasma concentrations of Total Cholesterol (TC), LDL-Cholesterol (LDL-C), and
Triglycerides (TG) using commercially available enzymatic assay kits.

Visualizations
Signaling Pathway and Experimental Workflow
Diagrams

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b15612985?utm_src=pdf-body
https://www.medchemexpress.com/dc371739.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Activates
Nucleus Transqription PCSK9 Gene

Inhibits |
1 Activates

Ty

P 4
|—> ANGPTL3 Gene PCSK9 mRNA PCSK9 Protein Promotes
(Secreted) N
Degradation

Extracellular Space
B ANGPTL3 mRNA
Binds for
LDL-C >
Clearanee LDL Receptor
4

ANGPTL3 Protein Inhibits = Lipoprotein Lipase
(Secreted)

Hydrotyzes Y-
Trlglycerldes Triglycerides

Click to download full resolution via product page

Caption: DC371739 inhibits HNF-1a, reducing PCSK9 and ANGPTL3 transcription.
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Caption: Workflow for in vitro evaluation of DC371739 in HepG2 cells.
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Caption: Workflow for in vivo evaluation of DC371739 in hyperlipidemic hamsters.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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